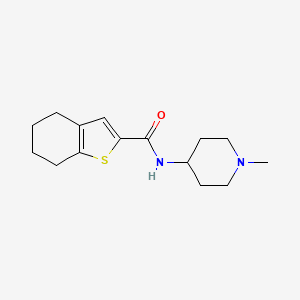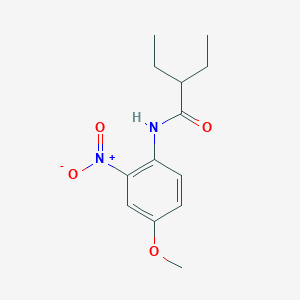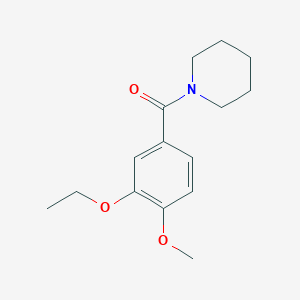
2-(2,4-dichlorophenoxy)-N-(9,10-dioxo-9,10-dihydro-2-anthracenyl)acetamide
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
2-(2,4-dichlorophenoxy)-N-(9,10-dioxo-9,10-dihydro-2-anthracenyl)acetamide, also known as DPAA, is a synthetic compound that has been extensively studied for its potential applications in scientific research. DPAA is a potent inhibitor of protein-protein interactions and has been shown to exhibit promising activity against a range of biological targets.
作用機序
2-(2,4-dichlorophenoxy)-N-(9,10-dioxo-9,10-dihydro-2-anthracenyl)acetamide exerts its biological activity by binding to the hydrophobic pockets of target proteins, thereby disrupting their interaction with other proteins. This mechanism of action is similar to that of small molecule inhibitors, but 2-(2,4-dichlorophenoxy)-N-(9,10-dioxo-9,10-dihydro-2-anthracenyl)acetamide has the advantage of being a larger molecule that can interact with multiple sites on the target protein.
Biochemical and Physiological Effects:
2-(2,4-dichlorophenoxy)-N-(9,10-dioxo-9,10-dihydro-2-anthracenyl)acetamide has been shown to exhibit potent activity against a range of biological targets, including cancer cells, viruses, and bacteria. It has been reported to induce apoptosis in cancer cells by activating the p53 pathway, and to inhibit viral replication by disrupting protein-protein interactions essential for viral life cycle. 2-(2,4-dichlorophenoxy)-N-(9,10-dioxo-9,10-dihydro-2-anthracenyl)acetamide has also been shown to inhibit bacterial biofilm formation, which is a major factor in antibiotic resistance.
実験室実験の利点と制限
2-(2,4-dichlorophenoxy)-N-(9,10-dioxo-9,10-dihydro-2-anthracenyl)acetamide has several advantages as a tool for scientific research. It is a potent inhibitor of protein-protein interactions and can be used to study a wide range of biological targets. It is also relatively easy to synthesize and purify in large quantities. However, 2-(2,4-dichlorophenoxy)-N-(9,10-dioxo-9,10-dihydro-2-anthracenyl)acetamide has some limitations as well. It has poor solubility in aqueous solutions, which can limit its use in certain experiments. It also has potential toxicity and may require careful handling and disposal.
将来の方向性
There are several future directions for the study of 2-(2,4-dichlorophenoxy)-N-(9,10-dioxo-9,10-dihydro-2-anthracenyl)acetamide. One area of interest is the development of more potent and selective 2-(2,4-dichlorophenoxy)-N-(9,10-dioxo-9,10-dihydro-2-anthracenyl)acetamide derivatives that can target specific protein-protein interactions. Another area of interest is the use of 2-(2,4-dichlorophenoxy)-N-(9,10-dioxo-9,10-dihydro-2-anthracenyl)acetamide as a therapeutic agent for the treatment of cancer, viral infections, and bacterial infections. Finally, the development of new methods for the synthesis and purification of 2-(2,4-dichlorophenoxy)-N-(9,10-dioxo-9,10-dihydro-2-anthracenyl)acetamide could improve its availability and reduce its cost.
合成法
2-(2,4-dichlorophenoxy)-N-(9,10-dioxo-9,10-dihydro-2-anthracenyl)acetamide is synthesized through a multistep reaction process that involves the condensation of 2,4-dichlorophenol with anthranilic acid, followed by acetylation with acetic anhydride. The final product is purified through column chromatography to obtain 2-(2,4-dichlorophenoxy)-N-(9,10-dioxo-9,10-dihydro-2-anthracenyl)acetamide in high purity.
科学的研究の応用
2-(2,4-dichlorophenoxy)-N-(9,10-dioxo-9,10-dihydro-2-anthracenyl)acetamide has been widely used in scientific research as a tool to study protein-protein interactions. It has been shown to inhibit the interaction between the p53 tumor suppressor protein and its negative regulator MDM2, leading to the activation of the p53 pathway and induction of apoptosis in cancer cells. 2-(2,4-dichlorophenoxy)-N-(9,10-dioxo-9,10-dihydro-2-anthracenyl)acetamide has also been reported to inhibit the interaction between the androgen receptor and its co-activator, resulting in the suppression of androgen-dependent prostate cancer cell growth.
特性
IUPAC Name |
2-(2,4-dichlorophenoxy)-N-(9,10-dioxoanthracen-2-yl)acetamide |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H13Cl2NO4/c23-12-5-8-19(18(24)9-12)29-11-20(26)25-13-6-7-16-17(10-13)22(28)15-4-2-1-3-14(15)21(16)27/h1-10H,11H2,(H,25,26) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HFDJOPXLDFENQV-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C2C(=C1)C(=O)C3=C(C2=O)C=C(C=C3)NC(=O)COC4=C(C=C(C=C4)Cl)Cl |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H13Cl2NO4 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
426.2 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-(2,4-dichlorophenoxy)-N-(9,10-dioxoanthracen-2-yl)acetamide | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



![2-[1-(2,3-difluorobenzyl)-3-oxo-2-piperazinyl]-N-methyl-N-[(4-methyl-1H-imidazol-2-yl)methyl]acetamide](/img/structure/B5214935.png)
![2,4-dichloro-6-{[2-(3-pyridinyl)-1-piperidinyl]methyl}phenol hydrochloride](/img/structure/B5214941.png)
![N-cyclopentyl-1,5-dimethyl-N-({1-[2-(2-methylphenyl)ethyl]-4-piperidinyl}methyl)-1H-pyrazole-3-carboxamide](/img/structure/B5214946.png)


![1-[5-(2-chlorophenoxy)pentyl]piperidine](/img/structure/B5214980.png)
![N-cyclopentyl-N-({1-[2-(2-methylphenyl)ethyl]-4-piperidinyl}methyl)-2-oxo-2-phenylacetamide](/img/structure/B5214992.png)


![1-isopropyl-2-{2-[2-(3-methoxyphenoxy)ethoxy]ethoxy}benzene](/img/structure/B5215006.png)

![2,6-dimethyl-4-[(5-methyl-3-phenyl-4-isoxazolyl)carbonyl]morpholine](/img/structure/B5215024.png)